molecular formula C9H12AsNO4 B14728156 [4-(Acetamidomethyl)phenyl]arsonic acid CAS No. 5425-64-9

[4-(Acetamidomethyl)phenyl]arsonic acid

Cat. No.: B14728156
CAS No.: 5425-64-9
M. Wt: 273.12 g/mol
InChI Key: GZCPLGRTVSYELI-UHFFFAOYSA-N
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Description

[4-(Acetamidomethyl)phenyl]arsonic acid: is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetamidomethyl)phenyl]arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. The general reaction can be represented as follows:

C6H5NH2+H3AsO4H2O3AsC6H4NH2+H2OC_6H_5NH_2 + H_3AsO_4 \rightarrow H_2O_3AsC_6H_4NH_2 + H_2O C6​H5​NH2​+H3​AsO4​→H2​O3​AsC6​H4​NH2​+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [4-(Acetamidomethyl)phenyl]arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Acetamidomethyl)phenyl]arsonic acid is used as a precursor for the synthesis of various organoarsenic compounds.

Biology: The compound has been studied for its biological activity, particularly its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound has been explored for its potential use in treating certain diseases. Its organoarsenic nature allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in processes such as polymer synthesis and the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of [4-(Acetamidomethyl)phenyl]arsonic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects

Properties

CAS No.

5425-64-9

Molecular Formula

C9H12AsNO4

Molecular Weight

273.12 g/mol

IUPAC Name

[4-(acetamidomethyl)phenyl]arsonic acid

InChI

InChI=1S/C9H12AsNO4/c1-7(12)11-6-8-2-4-9(5-3-8)10(13,14)15/h2-5H,6H2,1H3,(H,11,12)(H2,13,14,15)

InChI Key

GZCPLGRTVSYELI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

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